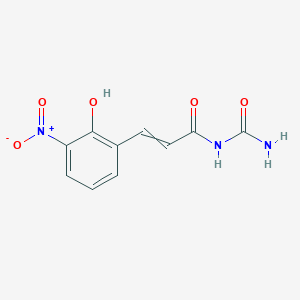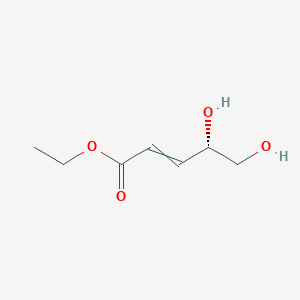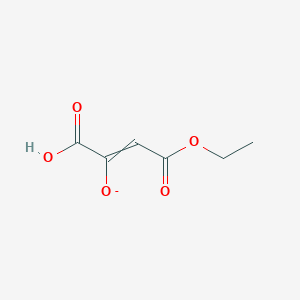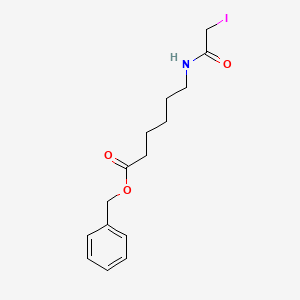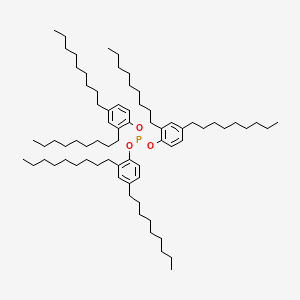
Phenol, 2,4-dinonyl-, phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,4-dinonyl-, phosphite is an organic compound with the molecular formula C72H123O3P. It is a phosphite ester derived from phenol and is characterized by the presence of two nonyl groups at the 2 and 4 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize polymers and other materials against degradation.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dinonyl-, phosphite can be synthesized through the esterification of phenol with phosphorous acid or its derivatives. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the reaction of 2,4-dinonylphenol with phosphorus trichloride in the presence of a base, such as pyridine, to form the desired phosphite ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Phenol, 2,4-dinonyl-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphite ester back to the corresponding phenol and phosphorous acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the phosphite ester.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions to form substituted products.
Major Products Formed
Oxidation: Phosphates and quinones.
Reduction: Phenol and phosphorous acid.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
Phenol, 2,4-dinonyl-, phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Studied for its potential antioxidant properties in biological systems, which may have implications for reducing oxidative stress in cells.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.
Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidative degradation.
作用机制
The antioxidant action of phenol, 2,4-dinonyl-, phosphite is primarily due to its ability to scavenge free radicals and decompose hydroperoxides. The compound reacts with free radicals to form stable, non-reactive products, thereby interrupting the chain reactions that lead to oxidative degradation. Additionally, the phosphite ester can decompose hydroperoxides into non-radical products, further enhancing its antioxidant properties.
相似化合物的比较
Phenol, 2,4-dinonyl-, phosphite can be compared with other similar compounds, such as nonylphenol and other alkylphenol phosphites. While nonylphenol is known for its endocrine-disrupting properties, this compound is primarily valued for its antioxidant capabilities. The presence of the phosphite group in this compound enhances its ability to stabilize polymers and other materials against oxidative degradation, making it more effective than nonylphenol in industrial applications.
List of Similar Compounds
- Nonylphenol
- Alkylphenol phosphites
- Triphenyl phosphite
- Diphenyl phosphite
属性
CAS 编号 |
64033-89-2 |
|---|---|
分子式 |
C72H123O3P |
分子量 |
1067.7 g/mol |
IUPAC 名称 |
tris[2,4-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-58-70(67(61-64)52-46-40-34-28-22-16-10-4)73-76(74-71-59-56-65(50-44-38-32-26-20-14-8-2)62-68(71)53-47-41-35-29-23-17-11-5)75-72-60-57-66(51-45-39-33-27-21-15-9-3)63-69(72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3 |
InChI 键 |
QLPKPEZOUJMPQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)CCCCCCCCC)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)

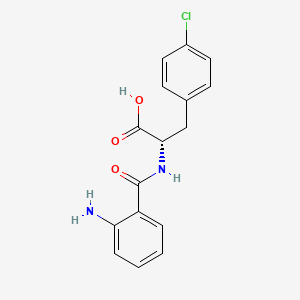
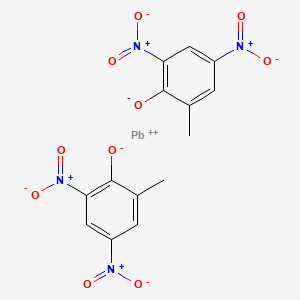
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
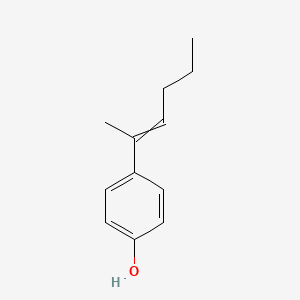
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)

